molecular formula C11H8BrNO5 B13583730 5-Bromo-7-nitrobenzofuran-2-carboxylic acid ethyl ester

5-Bromo-7-nitrobenzofuran-2-carboxylic acid ethyl ester

Cat. No.: B13583730
M. Wt: 314.09 g/mol
InChI Key: ZAIZUIZXYBYBJF-UHFFFAOYSA-N
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Description

5-Bromo-7-nitrobenzofuran-2-carboxylic acid ethyl ester: is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound is characterized by the presence of bromine and nitro groups on the benzofuran ring, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-nitrobenzofuran-2-carboxylic acid ethyl ester typically involves multiple steps. One common method starts with the bromination of 2-hydroxy-5-nitrobenzaldehyde, followed by cyclization to form the benzofuran ring. The resulting intermediate is then esterified with ethyl bromoacetate in the presence of a base such as sodium carbonate in N-methyl pyrrolidine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-nitrobenzofuran-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can participate in nucleophilic and electrophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The benzofuran ring can be oxidized to form various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products:

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Benzofurans: Various substituted benzofurans can be obtained through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: 5-Bromo-7-nitrobenzofuran-2-carboxylic acid ethyl ester is used as a building block in the synthesis of more complex benzofuran derivatives.

Biology and Medicine: This compound has shown potential in biological studies due to its structural similarity to naturally occurring benzofurans. It is being investigated for its anti-tumor and antibacterial properties. Additionally, it may serve as a lead compound in the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-7-nitrobenzofuran-2-carboxylic acid ethyl ester is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the nitro group suggests potential involvement in redox reactions, while the bromine atom may influence its binding affinity to certain enzymes or receptors .

Comparison with Similar Compounds

  • 5-Nitrobenzofuran-2-carboxylic acid ethyl ester
  • 7-Bromo-5-nitrobenzofuran-2-carboxylic acid
  • 5-Bromo-2-nitrobenzofuran

Comparison: Compared to these similar compounds, 5-Bromo-7-nitrobenzofuran-2-carboxylic acid ethyl ester is unique due to the specific positioning of the bromine and nitro groups on the benzofuran ring. This unique arrangement can lead to different chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H8BrNO5

Molecular Weight

314.09 g/mol

IUPAC Name

ethyl 5-bromo-7-nitro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H8BrNO5/c1-2-17-11(14)9-4-6-3-7(12)5-8(13(15)16)10(6)18-9/h3-5H,2H2,1H3

InChI Key

ZAIZUIZXYBYBJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2O1)[N+](=O)[O-])Br

Origin of Product

United States

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